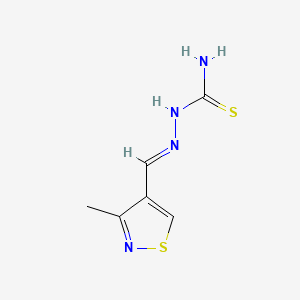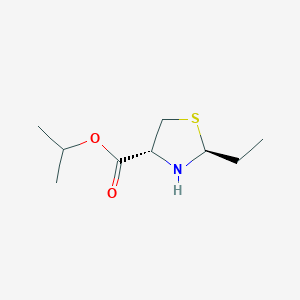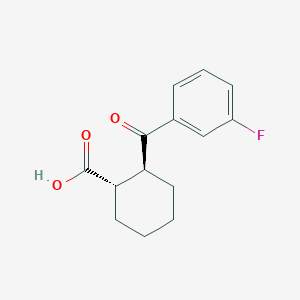
(1S,2S)-2-(3-Fluorobenzoyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclohexanecarboxylic acids It is characterized by the presence of a fluorobenzoyl group attached to the cyclohexane ring, which also bears a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclohexane ring using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the fluorobenzoyl group can yield the corresponding alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid or cyclohexane-1,2-dione.
Reduction: Formation of trans-2-(3-fluorobenzyl)cyclohexane-1-carboxylic acid.
Substitution: Formation of trans-2-(3-substituted benzoyl)cyclohexane-1-carboxylic acid derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets or hydrogen bonding. The carboxylic acid group can participate in ionic interactions or act as a proton donor/acceptor in catalytic processes.
相似化合物的比较
- Trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness:
- The presence of the fluorine atom in the 3-position of the benzoyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- Compared to its analogs with different substituents, trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid may exhibit distinct biological activities and chemical behaviors.
属性
分子式 |
C14H15FO3 |
|---|---|
分子量 |
250.26 g/mol |
IUPAC 名称 |
(1S,2S)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m0/s1 |
InChI 键 |
YJIFMHRCDUOGST-RYUDHWBXSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)

![3-Amino-6-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B13820463.png)
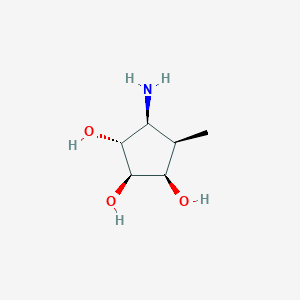
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
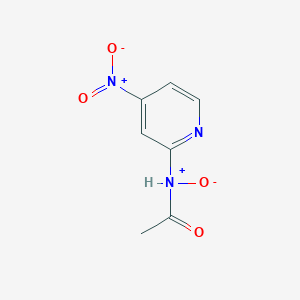
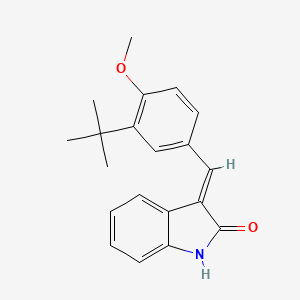
![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)

